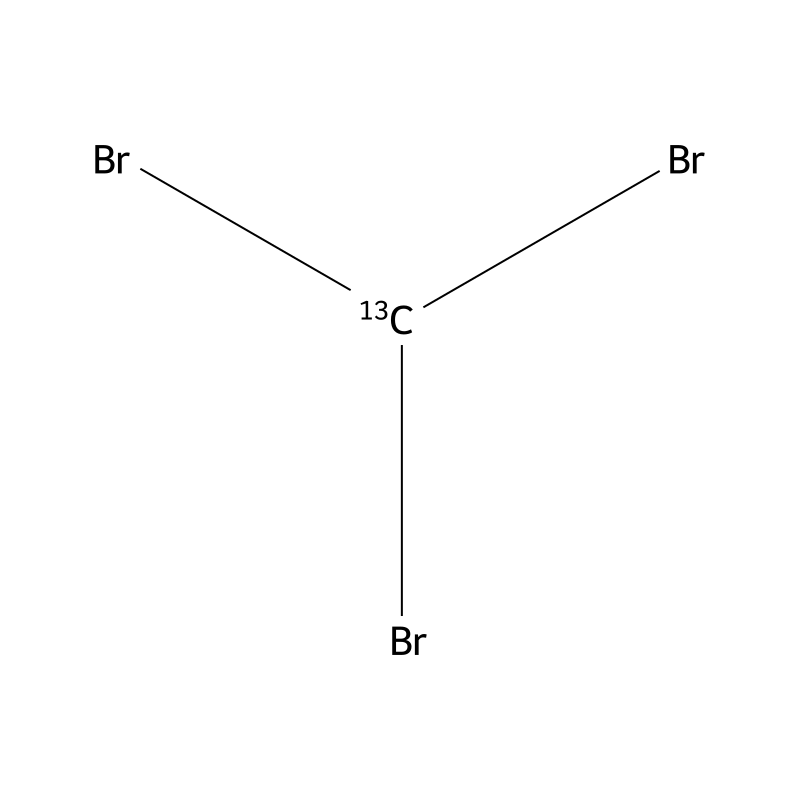Bromoform-13C

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Bromoform-assisted Aqueous Free Radical Polymerisation
Specific Scientific Field: Polymer Chemistry
Methods of Application or Experimental Procedures: The method involves using bromoform (CHBr 3) to create block copolymers. In this study, N, N -dimethylacrylamide (DMA) and N -isopropylacrylamide (NIPAM) were used as exemplar monomers to synthesise PDMA- b -PNIPAM block copolymers of varying composition directly in water.
Results or Outcomes: This study demonstrates the potential for such a simple, inexpensive route to functional block copolymers.
Metal-Mediated Reactions of Bromoform
Specific Scientific Field: Organic Chemistry
Summary of the Application: The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents.
Methods of Application or Experimental Procedures: The addition of bromoform to olefins in the presence of protic bases and a phase-transfer catalyst is well-established. The addition of bromoform mediated by metals provides an opportunity to construct various synthetic intermediates and understand the underlying mechanistic aspects.
Soil Organic Matter Studies
Specific Scientific Field: Soil Science
Summary of the Application: In recent years, the study of soil organic matter (SOM) using NMR techniques has progressed rapidly.
Methods of Application or Experimental Procedures: In addition to routine liquid- and solid-state 13C NMR applications, 15N NMR spectra of natural abundant samples have been reported, but 15N-enriched material is more convenient to use due to the low natural abundance of 15N.
Results or Outcomes: These techniques have been reviewed and commented on in this paper.
Methane Mitigation in Farm Systems
Specific Scientific Field: Agricultural Science
Summary of the Application: Bromoform has potential use as a methane mitigating technology in Aotearoa New Zealand farm systems. This application is particularly relevant in the context of climate change, as methane is a potent greenhouse gas.
Bromoform in Organic Synthesis
Summary of the Application: Bromoform is used in organic synthesis, particularly in reactions involving carbon-carbon and carbon-heteroatom multiple bonds.
Methods of Application or Experimental Procedures: The addition of bromoform to olefins in the presence of protic bases and a phase-transfer catalyst is well-established.
Bromoform-13C is a stable isotopic variant of bromoform, which is a colorless liquid with a chloroform-like odor. It is denser than water, with a density of approximately 2.9 g/cm³, and is slightly soluble in water. Bromoform-13C is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing in biological systems. Its chemical formula is , where the carbon atom is the stable isotope carbon-13.
- Halogenation Reactions: It can react with alkenes and alkynes to form brominated products.
- Metal-Mediated Reactions: Bromoform-13C can undergo reactions with transition metals, leading to the formation of new brominated compounds. These reactions have applications in synthesizing complex organic molecules .
- Decomposition: Upon heating, bromoform-13C may decompose to produce toxic gases such as hydrogen bromide and carbon oxybromide .
Bromoform-13C exhibits notable biological activity:
- Metabolism: It is metabolized primarily in the liver through the cytochrome P450 system, resulting in the production of carbon monoxide and bromide ions. The metabolites are rapidly eliminated from the body, mainly through exhalation .
- Toxicity: Bromoform-13C can be harmful if ingested or inhaled, causing respiratory irritation and potential neurological effects due to its narcotic properties .
The synthesis of bromoform-13C typically involves:
- Starting Material: 1,3-dihydroxybenzene-2-13C can be reacted with bromine in an aqueous solution.
- Intermediate Formation: The synthesis may also involve 13C-dibromomethane as an intermediate, produced from 13C-iodomethane through halogenation reactions.
Bromoform-13C finds applications in various fields:
- Isotopic Labeling: It is used in biochemical studies to trace metabolic pathways and interactions within living organisms.
- Organic Synthesis: Bromoform-13C serves as a reagent in synthesizing pharmaceuticals and agrochemicals due to its ability to introduce bromine into organic molecules .
- Environmental Studies: It aids in understanding the behavior of halogenated compounds in marine environments.
Research has shown that bromoform-13C interacts with haloperoxidase enzymes, which are crucial for various biochemical processes. These interactions help elucidate the metabolic pathways involving halogenated compounds and their ecological impacts. Additionally, studies indicate that bromoform can influence carbon monoxide levels in biological systems, further emphasizing its relevance in toxicological assessments .
Bromoform-13C belongs to a class of compounds known as haloforms. Here are some similar compounds:
| Compound | Structure/Formula | Key Differences |
|---|---|---|
| Chloroform | Contains chlorine instead of bromine; less toxic. | |
| Iodoform | Contains iodine; more reactive than bromoform. | |
| Dibromomethane | One bromine atom replaced by hydrogen; less dense. | |
| Tetrabromomethane | All hydrogen atoms replaced by bromine; more reactive. |
Bromoform-13C is unique due to its specific isotopic labeling with carbon-13, which allows for detailed tracking in biological systems and environmental studies.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Acute Toxic;Irritant;Environmental Hazard








